N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a cyclopentylacetamide moiety at position 6. Its structural complexity necessitates comparisons with analogs to infer physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-12-16-10-21-25(15-8-6-13(20)7-9-15)18(16)19(27)24(23-12)11-17(26)22-14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFLWZJCWUGTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazolo[3,4-d]pyridazin-6-yl core, followed by the introduction of the cyclopentyl and fluorophenyl groups under controlled conditions. Common reagents include cyclopentanone, 4-fluoroaniline, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Features and Physical Properties of Analogous Compounds
Analysis of Substituent Effects
Heterocyclic Core Variations
- Pyrazolo[3,4-d]pyridazine (Target) : The pyridazine core has two adjacent nitrogen atoms, enhancing electron-withdrawing effects compared to pyridine or pyrimidine analogs. This may improve solubility or binding affinity in biological targets .
Aromatic Substituents
- Fluorophenyl vs. Chlorophenyl/Nitrophenyl : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to bulkier chlorophenyl or polar nitrophenyl groups .
- Cyclopentylacetamide (Target) : The cyclopentyl group likely increases lipophilicity compared to pyridinyl or nitrophenyl acetamides, influencing pharmacokinetic profiles .
Physicochemical Properties
- Melting Points : Higher melting points (214–304°C) correlate with increased crystallinity in chlorophenyl/nitrophenyl analogs, whereas fluorophenyl derivatives may exhibit lower melting points due to reduced symmetry .
- Spectroscopic Signatures : Acetamide C=O stretches (1668–1684 cm⁻¹) and NH vibrations (3325–3333 cm⁻¹) are consistent across analogs, confirming structural integrity .
Research Findings and Implications
- Biological Activity : Pyrazolo-pyridazine/pyridine derivatives are often explored as kinase inhibitors or anticancer agents. The target compound’s fluorophenyl and cyclopentyl groups may optimize target selectivity compared to chlorophenyl/nitrophenyl analogs .
- Synthetic Challenges : The pyridazine core in the target compound requires specialized cyclization strategies, contrasting with the more straightforward synthesis of pyridine-based analogs .
Biological Activity
N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 395.44 g/mol. It features a complex structure characterized by a pyrazolo-pyridazine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Notably, it has been studied for its potential as an inhibitor of specific kinases involved in cell signaling pathways.
Key Mechanisms
- Kinase Inhibition : The compound exhibits inhibitory effects on several kinases, which are critical in regulating cellular processes such as growth and proliferation. This inhibition can lead to altered signaling pathways that may suppress tumor growth or induce apoptosis in cancer cells.
- Nitric Oxide Synthase (NOS) Inhibition : Research indicates that derivatives similar to this compound may act as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS), which play roles in various physiological and pathological processes .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the effects of compounds related to this compound:
- Antitumor Efficacy : A study focusing on similar pyrazolo-pyridazine derivatives reported significant antitumor activity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases that are overexpressed in tumors .
- Neuroprotective Properties : Research indicated that certain pyrazole compounds can protect neuronal cells from oxidative stress by modulating nitric oxide levels through NOS inhibition. This suggests potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
